methyl 3-hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate
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Overview
Description
methyl 3-hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . This compound is a cyclobutane derivative, characterized by a cyclobutanecarboxylate core with a hydroxy and methoxyphenyl group attached. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanecarboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Another method involves the use of 4-methoxyphenylmagnesium bromide, which reacts with cyclobutanone to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
methyl 3-hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(4-methoxyphenyl)cyclobutanecarboxylate.
Reduction: Formation of 3-hydroxy-3-(4-methoxyphenyl)cyclobutanemethanol.
Substitution: Formation of various substituted cyclobutanecarboxylates depending on the nucleophile used.
Scientific Research Applications
methyl 3-hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
- Methyl 3-hydroxy-3-(4-methoxyphenyl)butanoate
Uniqueness
methyl 3-hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate is unique due to its cyclobutane core, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
methyl 3-hydroxy-3-(4-methoxyphenyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H16O4/c1-16-11-5-3-10(4-6-11)13(15)7-9(8-13)12(14)17-2/h3-6,9,15H,7-8H2,1-2H3 |
InChI Key |
KSPBXPUWJMUONO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC(C2)C(=O)OC)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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